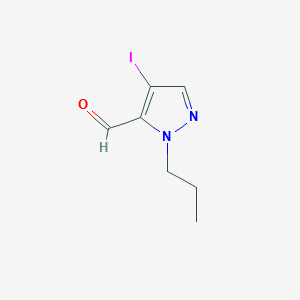

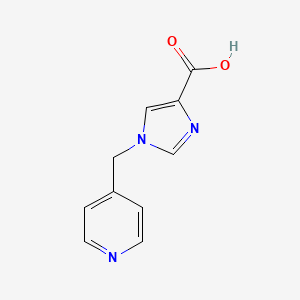

Ethyl 4-(4-propoxybenzamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(4-propoxybenzamido)benzoate is a chemical compound that belongs to the class of benzamides. It is a white crystalline powder that is commonly used in scientific research. This compound has shown promising results in various applications, such as in the field of medicine and agriculture.

科学的研究の応用

Synthesis and Chemical Properties

Research on novel synthetic routes and the characterization of aromatic polyimides shows the development of new diamines and their polymerization with various anhydrides. These polymers exhibit high solubility in common organic solvents and significant thermal stability, indicating potential applications in materials science and engineering (Butt et al., 2005). Additionally, the synthesis of Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate through a novel route highlights the versatility of benzamide derivatives in producing compounds with potentially unique biological activities (Al-Said & Al-Sghair, 2013).

Biological Activities and Applications

Significant research focuses on the biological activities of benzamide derivatives, including their role as anti-juvenile hormone agents. Such compounds have been shown to induce precocious metamorphosis in insects, suggesting applications in pest management and ecological studies (Kuwano et al., 2008). Another study on Ethyl 4-[(S)-2-benzylhexyloxy)]benzoate demonstrates its ability to inhibit juvenile hormone synthesis, further cementing the potential of benzamide derivatives in biological research and pest control (Kaneko et al., 2011).

Antiproliferative and Antitumor Effects

The exploration of benzamide derivatives extends to their antiproliferative and antitumor effects, with studies demonstrating the synthesis of new compounds showing significant activity against cancer cell lines. This suggests potential therapeutic applications and the need for further research into their mechanism of action and efficacy in cancer treatment (Youssef et al., 2020).

Environmental and Health Impact

Research on parabens, which are structurally related to benzamides, indicates their potential impact on health, including effects on adipocyte differentiation. This highlights the broader implications of chemical compounds on human health and the environment, necessitating careful consideration in their application and study (Hu et al., 2013).

作用機序

Target of Action

Ethyl 4-(4-propoxybenzamido)benzoate is a type of benzoate compound that acts as a local anesthetic . Its primary targets are the nerve endings and nerve trunks . These targets play a crucial role in transmitting nerve impulses, which are blocked by the compound, resulting in a loss of local sensation .

Mode of Action

This compound interacts with its targets by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . It affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This action reduces the excitability of the membrane without affecting the resting potential .

Biochemical Pathways

The biochemical pathways affected by Ethyl 4-(4-propoxybenzamido)benzoate are primarily related to the transmission of nerve impulses. By blocking the sodium ion channels on the nerve membrane, the compound disrupts the normal flow of ions, which is essential for nerve impulse conduction . The downstream effects of this disruption include a loss of local sensation, making the compound useful for local surgery and treatment .

Result of Action

The primary result of the action of Ethyl 4-(4-propoxybenzamido)benzoate is the induction of local anesthesia . By blocking nerve impulses, it causes a loss of sensation in the area where it is applied, without affecting consciousness . This makes it useful for procedures that require local anesthesia, such as minor surgical operations .

特性

IUPAC Name |

ethyl 4-[(4-propoxybenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-3-13-24-17-11-7-14(8-12-17)18(21)20-16-9-5-15(6-10-16)19(22)23-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDOWSWPRSQQLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-propoxybenzamido)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyl-3,4-bis[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B2944537.png)

![5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2944540.png)

![4-[benzyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2944542.png)

![6-(2-hydroxypropyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2944544.png)

![3-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2944546.png)

![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2944547.png)

![(R)-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol](/img/structure/B2944549.png)